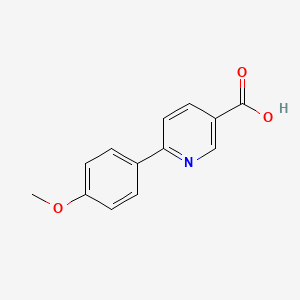

6-(4-Methoxyphenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUPRQBIIZYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595251 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-23-9 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(4-methoxyphenyl)nicotinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-(4-methoxyphenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer a detailed narrative grounded in the principles of synthetic organic chemistry. We will dissect the strategic decisions underpinning the selection of a preferred synthetic route, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. This guide will furnish researchers and drug development professionals with a robust, field-proven protocol, complete with mechanistic insights, comparative analysis of alternative methods, and detailed characterization data.

Introduction: The Significance of 6-Aryl-Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an aryl substituent at the 6-position of the pyridine ring, as seen in this compound, significantly expands the chemical space available for drug discovery. This modification can profoundly influence the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. The 4-methoxyphenyl group, in particular, is a common feature in bioactive molecules, often participating in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets. Consequently, the efficient and scalable synthesis of this compound is of paramount importance for the advancement of various research and development programs.

Strategic Approach: Selecting an Optimal Synthetic Pathway

The core challenge in the synthesis of this compound lies in the formation of the carbon-carbon bond between the pyridine and phenyl rings. Several modern cross-coupling methodologies can achieve this transformation. A critical evaluation of these options is essential to identify a route that is not only efficient but also practical and scalable.

Comparative Analysis of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Boronic Acids/Esters | Mild reaction conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[1][2] | Requires a base for activation of the boronic acid.[3] |

| Stille | Organostannanes | High yields, tolerant of many functional groups. | Toxicity of tin reagents and byproducts, purification can be challenging. |

| Negishi | Organozinc | High reactivity, good for sterically hindered substrates. | Air and moisture sensitivity of organozinc reagents. |

| Grignard | Organomagnesium | Readily available and inexpensive reagents. | Limited functional group tolerance, can be too reactive for some substrates. |

Causality of Selection: The Suzuki-Miyaura coupling emerges as the superior choice for this synthesis. The decision is predicated on several key factors:

-

Trustworthiness and Reproducibility: The Suzuki-Miyaura reaction is renowned for its reliability and broad substrate scope. The commercial availability of a vast array of boronic acids, including 4-methoxyphenylboronic acid, and palladium catalysts simplifies procurement and ensures consistency.

-

Safety and Environmental Considerations: The low toxicity of boron-containing reagents and byproducts makes the Suzuki-Miyaura coupling a more environmentally benign option compared to the Stille coupling, which utilizes highly toxic organotin compounds.

-

Functional Group Compatibility: The reaction conditions are generally mild and tolerant of a wide range of functional groups, a crucial aspect when dealing with multi-functional molecules destined for further elaboration in drug discovery programs. The ester functionality in the starting material remains intact during the coupling.

The Chosen Synthetic Strategy

Our selected strategy is a robust two-step sequence:

-

Suzuki-Miyaura Cross-Coupling: Reaction of a suitable 6-halonicotinic acid derivative with 4-methoxyphenylboronic acid to form the C-C bond. We will utilize methyl 6-chloronicotinate as the halo-pyridine component due to its commercial availability and appropriate reactivity.

-

Ester Hydrolysis: Saponification of the resulting methyl ester to afford the target carboxylic acid, this compound.

This approach offers a convergent and efficient route to the desired product.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving pyridyl halides.[4][5]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of methyl 6-chloronicotinate with 4-methoxyphenylboronic acid.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| Methyl 6-chloronicotinate | 73781-91-6 | 171.58 | 1.72 g | 1.0 |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.82 g | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.58 g | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol), to the flask.

-

Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

-

The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford methyl 6-(4-methoxyphenyl)nicotinate as a white solid.

Expected Yield: 85-95%

Characterization of Methyl 6-(4-methoxyphenyl)nicotinate:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₃NO₃[6]

-

Molecular Weight: 243.26 g/mol [6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.20 (d, J=2.2 Hz, 1H), 8.30 (dd, J=8.2, 2.3 Hz, 1H), 8.05 (d, J=8.6 Hz, 2H), 7.65 (d, J=8.2 Hz, 1H), 7.00 (d, J=8.6 Hz, 2H), 3.95 (s, 3H), 3.88 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 161.5, 158.0, 150.5, 137.5, 130.5, 128.5, 123.0, 118.0, 114.2, 55.4, 52.3.

Step 2: Hydrolysis of Methyl 6-(4-methoxyphenyl)nicotinate

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| Methyl 6-(4-methoxyphenyl)nicotinate | - | 243.26 | 2.43 g | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.80 g | 2.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 20 mL | - |

| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

Procedure:

-

Dissolve methyl 6-(4-methoxyphenyl)nicotinate (2.43 g, 10.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

-

Add sodium hydroxide (0.80 g, 20.0 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Acidify the solution to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A white precipitate will form.

-

Stir the suspension at room temperature for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Expected Yield: >95%

Characterization of this compound:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₃H₁₁NO₃

-

Molecular Weight: 229.23 g/mol

-

Melting Point: 228-230 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.20 (br s, 1H), 9.05 (d, J=2.1 Hz, 1H), 8.25 (dd, J=8.3, 2.2 Hz, 1H), 8.10 (d, J=8.7 Hz, 2H), 7.85 (d, J=8.3 Hz, 1H), 7.05 (d, J=8.7 Hz, 2H), 3.85 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 166.5, 161.0, 158.5, 151.0, 138.0, 130.0, 129.0, 122.5, 117.5, 114.5, 55.5.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of methyl 6-chloronicotinate to form a Pd(II) complex.

-

Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, methyl 6-(4-methoxyphenyl)nicotinate, and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound, a compound of significant interest to the scientific community. By employing a Suzuki-Miyaura cross-coupling followed by ester hydrolysis, researchers can access this valuable building block in high yields. The provided protocols are designed to be self-validating and are supported by a thorough understanding of the underlying chemical principles. This ensures that researchers, scientists, and drug development professionals can confidently and successfully synthesize this important molecule for their ongoing research endeavors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 2-((4-Methoxyphenyl)amino)nicotinic acid. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

- Google Patents. (n.d.). WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production.

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy Methyl 6-(4-methoxyphenyl)nicotinate [smolecule.com]

6-(4-methoxyphenyl)nicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-(4-Methoxyphenyl)nicotinic Acid

Introduction

This compound is a bi-aryl carboxylic acid belonging to the pyridine family of heterocyclic compounds. As a derivative of nicotinic acid (Niacin or Vitamin B3), it is situated at the intersection of nutritional biochemistry and modern synthetic chemistry.[1][2] Nicotinic acid itself is a vital human nutrient, serving as a precursor to the essential coenzymes NAD and NADP, which are central to cellular metabolism and DNA repair.[3][4] In pharmacologically relevant doses, nicotinic acid is a well-established agent for managing dyslipidemia.[5][6]

The introduction of the 4-methoxyphenyl substituent at the 6-position of the pyridine ring significantly alters the molecule's steric and electronic properties, opening new avenues for its application in medicinal chemistry and materials science. This modification is typically achieved through robust and versatile palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.[7][8]

This guide provides a comprehensive technical overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, state-of-the-art synthetic methodologies with mechanistic insights, detailed analytical characterization, reactivity profile, and its broader pharmacological context.

Part 1: Molecular Structure and Physicochemical Properties

The foundational chemical properties of this compound are dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the acidic carboxylic acid group, and the electron-rich 4-methoxyphenyl moiety.

The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the aromatic ring and influencing its reactivity. The carboxylic acid group at the 3-position is the primary site of acidity and a key handle for derivatization. On the other side of the molecule, the methoxy group on the phenyl ring is a strong electron-donating group through resonance, which enhances the electron density of the phenyl ring and can influence intermolecular interactions and metabolic stability.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(4-methoxyphenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 223127-23-9 | [10][11] |

| Molecular Formula | C₁₃H₁₁NO₃ | [10][11] |

| Molecular Weight | 229.23 g/mol | [10][11] |

| Appearance | White to off-white crystalline powder (Predicted) | [12] |

| pKa | ~4.8 (Predicted, similar to Nicotinic Acid) | [1] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [11] |

| Predicted logP | 2.45 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Rotatable Bonds | 3 | [11] |

Part 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the pyridine and phenyl rings is the crucial step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[7][8] The reaction couples a halogenated nicotinic acid derivative with 4-methoxyphenylboronic acid using a palladium catalyst and a base.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which systematically builds the desired C-C bond while regenerating the active catalyst.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the 6-halonicotinate substrate, forming a Pd(II) intermediate.

-

Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[13] This complex then transfers its aryl group (4-methoxyphenyl) to the Pd(II) center, displacing the halide. This is the key bond-forming step from a metallurgical perspective.

-

Reductive Elimination : The two organic ligands on the palladium center (the nicotinoyl and 4-methoxyphenyl groups) couple and are ejected from the coordination sphere, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[14]

Protocol: Solution-Phase Synthesis of this compound

This protocol describes a typical lab-scale synthesis. The choice of starting material (e.g., methyl 6-chloronicotinate) followed by saponification is often preferred as esters can be more soluble in organic solvents and easier to purify than the free acid.

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Solvent and Catalyst Addition : Under the inert atmosphere, add degassed 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for dissolving the base and facilitating the transmetalation step.[14] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-(4-methoxyphenyl)nicotinate. Purify by column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis : Dissolve the crude or purified ester from Step 1 in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature.

-

Monitoring : Monitor the reaction by TLC until the ester spot has disappeared.

-

Isolation : Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1M HCl. The product, this compound, will precipitate.

-

Purification : Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Part 3: Spectroscopic and Analytical Characterization

The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques. The predicted spectral data provide a benchmark for researchers to validate their synthetic products.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | -COOH | 13.0 - 14.0 ppm (s, broad, 1H) |

| Pyridine H-2 | ~9.1 ppm (d, 1H) | |

| Pyridine H-4 | ~8.3 ppm (dd, 1H) | |

| Pyridine H-5 | ~8.0 ppm (d, 1H) | |

| Phenyl H (ortho to pyridine) | ~8.1 ppm (d, 2H) | |

| Phenyl H (ortho to -OCH₃) | ~7.1 ppm (d, 2H) | |

| -OCH₃ | ~3.9 ppm (s, 3H) | |

| FT-IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | |

| C=C / C=N stretch (Aromatic) | 1580-1610 cm⁻¹ (multiple bands) | |

| C-O stretch (Aryl Ether) | 1240-1260 cm⁻¹ (strong) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 229.07 |

| Major Fragment | m/z = 212 [M-OH]⁺ | |

| Major Fragment | m/z = 184 [M-COOH]⁺ |

Note: NMR shifts are predicted for DMSO-d₆ solvent. IR frequencies are for solid-state (KBr or ATR).

Expert Interpretation:

-

In the ¹H NMR spectrum , the downfield positions of the pyridine protons are characteristic of the electron-withdrawing nature of the nitrogen atom. The proton at the 2-position, being adjacent to the nitrogen, is the most deshielded. The broad singlet for the carboxylic acid proton is a definitive feature.[12][15]

-

The FT-IR spectrum is dominated by the carboxylic acid functional group, showing a very broad O-H stretch due to hydrogen bonding and a strong carbonyl (C=O) absorption.[16] The presence of a strong C-O ether stretch is also a key indicator of the methoxyphenyl group.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Part 4: Chemical Reactivity and Potential for Derivatization

The molecule's distinct functional groups provide multiple handles for chemical modification, making it a versatile scaffold for building molecular libraries.

-

Carboxylic Acid Moiety : This is the most reactive site for common transformations.

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.

-

Amidation : Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with a primary or secondary amine produces a wide range of amides. This is a cornerstone of medicinal chemistry for modulating solubility and biological interactions.

-

-

Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution if a suitable leaving group is present at the 2- or 4-positions.

-

4-Methoxyphenyl Ring : In contrast to the pyridine ring, this ring is electron-rich due to the methoxy group and is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation), primarily at the positions ortho to the methoxy group.

Part 5: Biological and Pharmacological Context

While specific biological data for this compound is not widely published, its structural relationship to nicotinic acid provides a strong basis for its relevance in drug discovery. Nicotinic acid derivatives are a well-explored class of compounds with a broad range of biological activities.[17][18]

-

Lipid Metabolism : Nicotinic acid is known to reduce LDL cholesterol and triglycerides while increasing HDL cholesterol, partly through the activation of the HCA₂ receptor in adipose tissue.[1][19] Modifications at the 6-position can alter the potency, selectivity, and pharmacokinetic profile of new derivatives, potentially leading to agents with improved therapeutic windows.

-

Anti-inflammatory and Analgesic Properties : Various aryl-substituted nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic effects.[18]

-

Other Therapeutic Areas : The nicotinic acid scaffold appears in compounds investigated for a range of conditions, including tuberculosis and Alzheimer's disease, highlighting its versatility as a pharmacophore.[17][18]

The 4-methoxyphenyl group in the target molecule is a common feature in bioactive compounds. It can enhance binding to protein targets through hydrophobic and hydrogen bond acceptor interactions (via the oxygen atom) and favorably influence metabolic stability by blocking a potential site of oxidation.

Conclusion

This compound is a chemically robust and synthetically accessible molecule. Its properties are a composite of its constituent functional groups, offering predictable reactivity and straightforward analytical characterization. The primary synthetic route via Suzuki-Miyaura coupling is efficient and highly adaptable, allowing for the generation of diverse analogs. The presence of multiple reactive handles for derivatization, combined with the established pharmacological relevance of the nicotinic acid scaffold, makes this compound a valuable building block for scientists engaged in the design and development of novel therapeutic agents and functional materials.

References

-

Thompson, L. A., & Ellman, J. A. (2006). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]

-

Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Kamal-Eldin, A., & Moazzami, A. (2016). Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

-

Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]

-

ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]

-

Amerigo Scientific. This compound. [Link]

-

The Organic Chemistry Tutor. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chantrapromma, S., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

-

National Institute of Standards and Technology. Niacin - NIST WebBook. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

-

Loba Chemie. NICOTINIC ACID EXTRA PURE. [Link]

-

Patsnap. Synthesis method of 6-methyl nicotine. [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubChem. Nicotinic Acid. [Link]

-

TMP Chem. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Chemsrc. Nicotinic acid. [Link]

-

Pirbux, S., & Bains, A. (2024). Vitamin B3. StatPearls - NCBI Bookshelf. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

Ciobică, A., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 4. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]

- 6. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy Methyl 6-(4-methoxyphenyl)nicotinate [smolecule.com]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. chemscene.com [chemscene.com]

- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 6-(4-methoxyphenyl)nicotinic acid

An In-depth Technical Guide to 6-(4-methoxyphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry. We delve into its fundamental chemical properties, present a detailed, field-proven protocol for its synthesis and purification, and outline a rigorous workflow for its analytical characterization. The guide further explores the pharmacological context of this molecule, grounded in the well-established bioactivity of its parent compound, nicotinic acid, and discusses potential therapeutic applications. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nicotinic acid scaffold.

Core Compound Identification and Properties

This compound is a biaryl compound featuring a pyridine-3-carboxylic acid core linked to a para-substituted methoxybenzene ring. This structural motif is of interest due to the combined pharmacological potential of the nicotinic acid moiety and the pharmacokinetic influence of the methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223127-23-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| IUPAC Name | 6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Synonym(s) | 6-(4-Methoxyphenyl)-nicotinic acid | [1] |

| Purity (Typical) | ≥95% | [2] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [3] |

Synthesis and Purification Workflow

The synthesis of 6-aryl-nicotinic acids is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The following protocol describes a robust and scalable Suzuki-Miyaura coupling approach, followed by ester hydrolysis. This method is chosen for its high functional group tolerance, generally high yields, and well-understood mechanism.

Synthesis Rationale

The strategy involves coupling a commercially available halogenated pyridine ester with a substituted boronic acid. An ester is used instead of the free acid during the coupling reaction to prevent potential side reactions involving the carboxylic acid group and the palladium catalyst. The final step is a simple saponification (hydrolysis) to yield the target carboxylic acid.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate

-

Inert Atmosphere: To a 250 mL three-neck flask equipped with a condenser and magnetic stirrer, add methyl 6-chloronicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. The solvent system is designed to dissolve both the organic starting materials and the inorganic base.

-

Catalyst Introduction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to 85°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

Part B: Hydrolysis to this compound

-

Dissolution: Dissolve the crude methyl 6-(4-methoxyphenyl)nicotinate from Part A in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Saponification: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours. The ester group is readily hydrolyzed to a carboxylate salt under these conditions.[3]

-

Acidification: Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. The target carboxylic acid, being less soluble in acidic water, will precipitate.

-

Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final, pure compound.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the identity, purity, and structure of the synthesized compound.[4] This protocol ensures a self-validating system where data from orthogonal methods corroborate each other.

Diagram: Analytical Workflow

Caption: Comprehensive analytical workflow for compound validation.

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Method:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 290 nm.

-

-

Expected Result: A single major peak with an area percentage >95% indicates high purity.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Utilize an ESI (Electrospray Ionization) source in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 230.23.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure. The methoxyphenyl group and the substituted pyridine ring have distinct and predictable spectral patterns.[3]

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR (400 MHz):

-

A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons.

-

A characteristic set of doublets and a doublet of doublets in the aromatic region (7.0-9.0 ppm) for the protons on the pyridine and phenyl rings.

-

A broad singlet in the downfield region (>12 ppm) for the carboxylic acid (-COOH) proton.

-

-

¹³C NMR (101 MHz):

-

A peak around 55 ppm for the methoxy carbon.

-

Multiple peaks in the aromatic region (110-165 ppm).

-

A peak for the carboxylic carbon (>165 ppm).

-

Pharmacological Profile and Therapeutic Potential

While direct pharmacological data for this compound is limited in publicly available literature, its therapeutic potential can be inferred from the extensive research on its parent molecule, nicotinic acid (also known as niacin or Vitamin B3).

The Nicotinic Acid Precedent: A Broad-Spectrum Lipid Modifier

Nicotinic acid is a well-established therapeutic agent used for treating dyslipidemia.[5][6] Its primary pharmacological effects include:

-

Increasing HDL Cholesterol: It is one of the most potent agents for raising levels of high-density lipoprotein (HDL), or "good" cholesterol.[7][8]

-

Lowering LDL and VLDL Cholesterol: It effectively reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and total cholesterol.[6]

-

Reducing Triglycerides: It significantly lowers plasma triglyceride concentrations.[5]

These effects collectively reduce the risk of cardiovascular events and slow the progression of atherosclerosis.[7]

Mechanism of Action

The primary mechanism for nicotinic acid's lipid-modifying effects is its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), which is highly expressed on adipocytes (fat cells).[7]

Caption: Simplified signaling pathway of nicotinic acid in adipocytes.

Causality of the Pathway:

-

Binding: Nicotinic acid binds to and activates the GPR109A receptor.

-

G-Protein Inhibition: This activation leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gᵢ).

-

Reduced cAMP: The inhibition of adenylyl cyclase results in lower intracellular levels of cyclic AMP (cAMP).

-

Inhibition of Lipolysis: Since hormone-sensitive lipase (the key enzyme for breaking down triglycerides) is activated by cAMP-dependent protein kinase A, the reduction in cAMP leads to decreased lipolysis in adipose tissue.[6]

-

Systemic Effect: This reduces the flux of free fatty acids to the liver, which in turn decreases the liver's synthesis of triglycerides and VLDL, and subsequently LDL.

Potential Role of the 6-(4-methoxyphenyl) Moiety

The addition of the 6-(4-methoxyphenyl) group to the nicotinic acid scaffold is a strategic choice in drug design.

-

Modulation of Potency: The aryl substitution can alter the binding affinity and efficacy of the molecule at the GPR109A receptor.

-

Improved Pharmacokinetics: The methoxy group can enhance metabolic stability and modify solubility and absorption properties, potentially leading to an improved pharmacokinetic profile compared to the parent drug.[3]

-

Novel Activities: Some nicotinic acid derivatives have shown additional beneficial effects, such as antioxidant and anti-fibrotic properties, which could be explored for this compound.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on data for nicotinic acid and similar laboratory chemicals.[10][11]

Table 2: Safety and Handling Protocols

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves.[10][11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] |

| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11] Skin: Wash off with soap and plenty of water.[11] Inhalation: Move person to fresh air.[11] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion and Future Directions

This compound (CAS: 223127-23-9) is a promising derivative of a pharmacologically validated scaffold. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and validate this compound for further study.

Future research should focus on in-vitro and in-vivo characterization to:

-

Determine its binding affinity and functional activity at the GPR109A receptor.

-

Assess its efficacy in animal models of dyslipidemia.

-

Evaluate its full pharmacokinetic and safety profile.

Such studies will be crucial in determining if this molecule offers a superior therapeutic window compared to existing nicotinic acid-based therapies, potentially with reduced side effects like cutaneous flushing, which is a known limitation of niacin.[5][7]

References

-

Amerigo Scientific. This compound. Available from: [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available from: [Link]

-

Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available from: [Link]

-

Arauz, J., et al. (2016). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. PubMed. Available from: [Link]

-

Wikipedia. Nicotinic acid. Available from: [Link]

-

PubChem. Nicotinic Acid. Available from: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PMC - NIH. Available from: [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available from: [Link]

-

Sharma, P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available from: [Link]

-

Tong, Y. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Open Works. Available from: [Link]

-

Găgeanu, P., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Available from: [Link]

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available from: [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. Available from: [Link]

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available from: [Link]

-

Wang, S., et al. (2013). Technology Development in Nicotinate Production. ResearchGate. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Buy Methyl 6-(4-methoxyphenyl)nicotinate [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.accentuate.io [cdn.accentuate.io]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Structural Elucidation of 6-(4-methoxyphenyl)nicotinic acid

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 6-(4-methoxyphenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to deliver a robust framework for molecular characterization.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are cornerstones in both biological processes and pharmaceutical development.[1][2] They play a crucial role in cellular metabolism and have been utilized for decades in the treatment of dyslipidemia.[3][4] The derivatization of the nicotinic acid scaffold, as seen in this compound (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ), allows for the modulation of its physicochemical properties and biological activity, making such compounds valuable targets in medicinal chemistry.[5][6] Accurate and unambiguous structural elucidation is a non-negotiable prerequisite for any further investigation into a compound's therapeutic potential, ensuring both safety and efficacy.

This guide will detail a multi-technique approach to confirming the molecular structure of this compound, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore not just the "how" but the "why" behind each analytical step, creating a self-validating system of evidence.

Strategic Approach to Structure Elucidation

The structural elucidation of a novel or synthesized compound is a systematic process of piecing together molecular fragments and connectivity. Our strategy relies on a logical workflow that begins with determining the molecular mass and formula, proceeds to identify functional groups, and culminates in mapping the precise arrangement of atoms and their through-bond and through-space relationships.

Caption: A logical workflow for the structural elucidation of organic molecules.

Part 1: Mass Spectrometry – Defining the Molecular Blueprint

Expertise & Experience: The first step in characterizing any compound is to determine its exact molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy to within a few parts per million (ppm). This level of precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Experimental Protocol: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing nicotinic acid and its derivatives.[1][7]

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[7]

-

Chromatographic Separation: The sample is injected into an HPLC system, typically with a C18 or a cyano-propyl (CNRP) column, to separate the analyte from any impurities before it enters the mass spectrometer.[7]

-

Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like nicotinic acid derivatives, as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺.[7]

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Calculated Exact Mass | 229.0739 |

| Observed [M+H]⁺ | 229.0812 (Illustrative) |

| Mass Accuracy | < 5 ppm |

Trustworthiness: The high mass accuracy provided by HRMS allows for the confident assignment of the molecular formula C₁₃H₁₁NO₃. This formula indicates 9 degrees of unsaturation, which is consistent with the presence of two aromatic rings and a carboxylic acid group. Tandem MS (MS/MS) can further validate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. For nicotinic acid derivatives, a characteristic fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group.[8]

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The principle is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Reference |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9] |

| ~1700-1725 | C=O stretch | Carboxylic Acid | This strong absorption is indicative of the carbonyl group in the acid.[9][10] |

| ~1600, ~1480 | C=C and C=N stretch | Aromatic Rings | These absorptions are characteristic of the pyridine and benzene rings.[10] |

| ~1250 | C-O stretch | Aryl Ether | A strong band in this region points to the C-O-C asymmetric stretch of the methoxy group. |

| ~1175 | C-O stretch | Carboxylic Acid | Corresponds to the C-O single bond stretch in the carboxylic acid. |

| ~2850 | C-H stretch | Methoxy Group | A weaker, sharp peak corresponding to the sp³ C-H stretch of the methyl group. |

Trustworthiness: The combination of a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group. The presence of aromatic C=C/C=N stretches and the aryl ether C-O stretch further corroborates the proposed structure. This IR data provides a crucial piece of the puzzle that will be confirmed and elaborated upon by NMR spectroscopy.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.[11]

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin splitting), and their relative numbers (integration).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.

-

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR (Illustrative Data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | br s | 1H | COOH | The acidic proton of the carboxylic acid, typically very downfield and broad. |

| ~9.0 | d | 1H | H-2 | Adjacent to the electron-withdrawing nitrogen and carboxylic acid.[12] |

| ~8.2 | dd | 1H | H-4 | Coupled to H-2 (small coupling) and H-5 (larger coupling).[12] |

| ~8.0 | d | 2H | H-2', H-6' | Protons on the methoxyphenyl ring ortho to the pyridine ring, appearing as a doublet. |

| ~7.8 | d | 1H | H-5 | Coupled to H-4. |

| ~7.1 | d | 2H | H-3', H-5' | Protons on the methoxyphenyl ring meta to the pyridine ring, appearing as a doublet. |

| ~3.8 | s | 3H | OCH₃ | A characteristic singlet for the methoxy group protons. |

¹³C NMR (Illustrative Data)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~160 | C-4' |

| ~155 | C-6 |

| ~151 | C-2 |

| ~138 | C-4 |

| ~130 | C-1' |

| ~129 | C-2', C-6' |

| ~122 | C-3 |

| ~118 | C-5 |

| ~114 | C-3', C-5' |

| ~55 | OCH₃ |

Trustworthiness & 2D NMR Correlation:

The assignments above are hypothetical but based on known chemical shift values and substituent effects.[13][14] The true power of NMR comes from using 2D experiments to create a self-validating network of correlations.

Caption: Key 2D NMR correlations confirming the structure of this compound.

-

HSQC would confirm the direct attachment of each proton to its corresponding carbon (e.g., H-2 to C-2, H-4 to C-4, etc.).

-

COSY would show correlations between H-4 and H-5, and between H-2'/6' and H-3'/5', confirming the connectivity within each ring system.

-

HMBC is the linchpin. A crucial correlation would be observed between the H-2'/6' protons of the methoxyphenyl ring and carbon C-6 of the nicotinic acid ring. This unequivocally establishes the connection point between the two aromatic systems. Further HMBC correlations, such as from the methoxy protons (OCH₃) to C-4' and from H-2 to the carboxylic carbon (COOH), would lock in the remaining structural features.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry establishes the molecular formula. Infrared Spectroscopy provides rapid confirmation of key functional groups, namely the carboxylic acid and aromatic systems. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous map of atomic connectivity. Each technique provides a layer of evidence that is cross-validated by the others, resulting in a self-consistent and trustworthy structural assignment. This rigorous characterization is the essential foundation upon which all further research and development of this compound must be built.

References

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link].

-

Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available from: [Link].

-

SciSpace. Chemical determination of nicotinic acid and nicotinamide. Available from: [Link].

-

Amerigo Scientific. This compound. Available from: [Link].

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link].

-

PubMed Central. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link].

-

PubMed Central. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Available from: [Link].

-

ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link].

-

ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link].

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link].

-

PubMed Central. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Available from: [Link].

-

ResearchGate. (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Available from: [Link].

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link].

-

PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link].

-

PubMed Central. Nicotinic acid: an old drug with a promising future. Available from: [Link].

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link].

-

Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link].

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link].

-

PubMed Central. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link].

-

ResearchGate. Surface-Enhanced Infrared Spectra of Nicotinic Acid and Pyridoxine on Copper Substrates: What Is the Effect of Temperature and Deposition Conditions? | Request PDF. Available from: [Link].

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

GNPS Library. Spectrum CCMSLIB00005759310. Available from: [Link].

-

ResearchGate. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry | Request PDF. Available from: [Link].

-

PubMed. [INVESTIGATION OF THE COLOR REACTION OF NICOTINIC ACID BY THE METHOD OF INFRARED SPECTROSCOPY]. Available from: [Link].

-

MassBank. Organic compounds. Available from: [Link].

-

ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link].

-

PubMed. Fourier transform infrared difference spectroscopy of the nicotinic acetylcholine receptor: evidence for specific protein structural changes upon desensitization. Available from: [Link].

-

MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available from: [Link].

-

ResearchGate. Technology Development in Nicotinate Production. Available from: [Link].

Sources

- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Buy Methyl 6-(4-methoxyphenyl)nicotinate [smolecule.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Title: The Discovery of Novel Nicotinic Acid Derivatives: A Technical Guide to Synthesis, Screening, and Mechanistic Elucidation

An in-depth technical guide by a Senior Application Scientist

Abstract

Nicotinic acid (Niacin, Vitamin B3) is a fundamental pyridine-based molecule with well-established roles in human health, most notably as a lipid-lowering agent.[1][2] However, the inherent versatility of its pyridine core has made it a privileged scaffold in modern medicinal chemistry, leading to the discovery of novel derivatives with a wide spectrum of therapeutic potential.[3][4] These new chemical entities have shown promise as anti-inflammatory, anti-diabetic, anticancer, and antifungal agents.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with a technical overview of the contemporary workflow for discovering and developing novel nicotinic acid derivatives. We will delve into the causality behind synthetic strategies, provide detailed, self-validating protocols for synthesis and biological screening, and explore the key signaling pathways that these compounds modulate. Our focus is on providing not just the methodology, but the strategic thinking that underpins successful drug discovery in this chemical space.

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid was first identified as a vitamin effective in treating pellagra.[3][8] Its pharmacological utility expanded dramatically in 1955 with the discovery of its broad-spectrum lipid-regulating properties, capable of lowering LDL and triglyceride levels while significantly increasing HDL cholesterol.[2][8] This activity is primarily mediated through the G protein-coupled receptor GPR109A (also known as HM74A).[1]

Despite its efficacy, the clinical use of nicotinic acid is often hampered by side effects, most notably cutaneous flushing, which is also linked to its receptor activity. This limitation, coupled with the inherent chemical tractability of the pyridine ring, has created a fertile ground for drug discovery. The core objective is to dissociate the desirable therapeutic effects from the undesirable side effects through targeted structural modifications. Furthermore, research has revealed that derivatives of nicotinic acid can engage entirely different biological targets, opening up new therapeutic avenues. Recent studies have led to the discovery of derivatives with potent inhibitory activity against enzymes like α-amylase and α-glucosidase for type 2 diabetes treatment, as well as compounds with significant anti-inflammatory and anticancer properties.[4][7][9]

This guide will navigate the logical progression from conceptualization to the validation of novel nicotinic acid-based therapeutic agents.

The Drug Discovery Workflow: A Conceptual Framework

The path from a starting scaffold like nicotinic acid to a validated lead compound is a systematic, iterative process. The causality behind this workflow is rooted in the continuous feedback between chemical synthesis and biological testing, guided by an evolving understanding of the structure-activity relationship (SAR).

Caption: A conceptual workflow for the discovery of novel nicotinic acid derivatives.

Synthetic Strategies for Novel Derivatives

The choice of synthetic methodology is dictated by the desired structural modifications and the need for efficiency, scalability, and increasingly, environmental sustainability.

Foundational Synthetic Routes

Historically, nicotinic acid itself was synthesized via the oxidation of nicotine or substituted pyridines like 3-methylpyridine (β-picoline).[8] These oxidation reactions utilize strong oxidizing agents such as potassium permanganate or nitric acid.[8] While effective, these methods often lack the precision required for creating diverse libraries of derivatives.

Modern Synthetic Methodologies

Modern drug discovery demands more versatile and targeted synthetic approaches.

-

Amide and Ester Formation: The carboxylic acid moiety of nicotinic acid is a prime handle for derivatization. Standard coupling reactions to form amides and esters are commonplace, often used to explore the impact of modifying this key functional group.[10]

-

Nucleophilic Aromatic Substitution (SNAr): For derivatives functionalized on the pyridine ring, SNAr reactions are invaluable. For example, starting with 6-chloronicotinic acid, various nucleophiles (phenols, thiophenols, amines) can be introduced at the 6-position.[11] The rationale for this approach is to systematically probe the space around the pyridine core to identify key interactions with the biological target.

-

Green Chemistry Approaches: There is a significant trend towards more sustainable synthetic methods. An innovative approach involves using green solvents like Cyrene for SNAr reactions, which minimizes environmental impact without compromising yield.[11] This choice reflects a commitment to responsible science and is often a requirement in industrial settings.

-

Enzymatic Synthesis: Biocatalysis is emerging as a powerful alternative to traditional chemical synthesis.[12][13] Nitrilase enzymes, for instance, can convert 3-cyanopyridine to nicotinic acid under mild, aqueous conditions, offering high selectivity and reducing hazardous waste.[13][14] Enzyme and genetic engineering can further enhance the efficiency of these biocatalysts.[13][14]

Detailed Protocol: Synthesis of 2-Anilino-N'-(4-hydroxybenzylidene)nicotinohydrazide

This protocol describes a multi-step synthesis adapted from methodologies for creating hydrazide-hydrazone derivatives, which have shown significant anti-inflammatory and analgesic potential.[10] This process is self-validating through the characterization of intermediates.

Step 1: Esterification of 2-Anilinonicotinic Acid

-

Materials: 2-Anilinonicotinic acid (1a), absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend 2-anilinonicotinic acid (10 mmol) in absolute ethanol (50 mL).

-

Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring in an ice bath.

-

Reflux the mixture for 8 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure. Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting solid precipitate, wash with water, and dry to yield ethyl 2-anilinonicotinate (2a).

-

Validation: Confirm structure using 1H-NMR (expect signals around δ 1.3 ppm and 4.3 ppm for the ethyl group) and IR spectroscopy (expect an ester carbonyl band around 1735-1750 cm-1).[10]

-

Step 2: Formation of Nicotinohydrazide

-

Materials: Ethyl 2-anilinonicotinate (2a), hydrazine hydrate (80%), ethanol.

-

Procedure:

-

Dissolve ethyl 2-anilinonicotinate (5 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (25 mmol) and reflux the mixture for 3 hours.[10]

-

Concentrate the reaction mixture under reduced pressure and allow it to stand overnight.

-

Filter the resulting crystalline solid, wash with cold ethanol, and dry to yield 2-anilinonicotinohydrazide (3a).

-

Validation: Confirm structure via spectroscopy. The disappearance of the ethyl signals in 1H-NMR and the appearance of new signals for the hydrazide protons are key indicators.

-

Step 3: Synthesis of the Final Hydrazone Derivative

-

Materials: 2-Anilinonicotinohydrazide (3a), 4-hydroxybenzaldehyde, absolute ethanol, hydrochloric acid (catalytic amount).

-

Procedure:

-

Dissolve the hydrazide 3a (1.5 mmol) and 4-hydroxybenzaldehyde (1.5 mmol) in separate portions of absolute ethanol (10 mL each).

-

Combine the solutions, add 2 drops of hydrochloric acid, and reflux for 4 hours.[10]

-

Filter the hot mixture to collect the precipitate. Wash the solid with water and recrystallize from ethanol to obtain the pure final product.

-

Validation: Full characterization using 1H-NMR, 13C-NMR, Mass Spectrometry, and IR to confirm the proposed structure. The imine hydrogen signal (N=CH) is expected in the 1H-NMR spectrum between δ 8.19–8.93 ppm.[10]

-

Biological Evaluation and Screening

Once a library of derivatives is synthesized and purified, the next critical phase is to evaluate their biological activity.

Target Selection and Rationale

The choice of biological target dictates the screening strategy. For nicotinic acid derivatives, several targets have proven fruitful:

-

α-Amylase and α-Glucosidase: Inhibition of these enzymes slows carbohydrate digestion, making them key targets for managing type 2 diabetes.[5][11]

-

Cyclooxygenase (COX) Enzymes: As with traditional NSAIDs, inhibiting COX-1 and COX-2 is a primary strategy for anti-inflammatory drug discovery.[7]

-

Nicotinic Acetylcholine Receptors (nAChRs): While nicotinic acid itself does not target nAChRs, conformationally restricted analogues of nicotine (a related pyridine alkaloid) are potent ligands for these receptors, which are involved in various neurological processes.[15][16][17]

-

Cancer-Related Targets: Derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of DNA demethylases like ALKBH2.[4][18]

Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a reliable method to screen compounds for anti-diabetic potential. It includes controls to ensure the validity of the results.

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), sodium phosphate buffer (pH 6.8), test compounds (dissolved in DMSO), Acarbose (positive control), DMSO (negative control), 96-well microplate, plate reader.

-

Procedure:

-

Prepare a solution of α-glucosidase (0.5 U/mL) in phosphate buffer.

-

Prepare a solution of pNPG (5 mM) in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM). For controls, add 10 µL of Acarbose (positive control) or 10 µL of DMSO (negative/vehicle control).

-

Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.

-

-

Data Analysis & Validation:

-

The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Self-Validation: The positive control (Acarbose) must show significant inhibition, and the negative control (DMSO) should show minimal inhibition. This confirms that the assay is performing correctly and that the vehicle is not interfering with the results.

-

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. By systematically altering the structure of the nicotinic acid scaffold and measuring the corresponding change in biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.

Table 1: Hypothetical SAR Data for α-Glucosidase Inhibitors

| Compound ID | R1 Group (at C6) | R2 Group (at C5) | IC50 (µM) | Rationale for Modification |

| NA-01 | -Cl | -NO2 | >100 | Starting Material |

| NA-02 | -OPh | -NO2 | 58.1 | Introduce bulky aryl ether |

| NA-03 | -SPh | -NO2 | 20.5 | Test thioether linkage |

| NA-04 | -OPh | -NH2 | 45.3 | Introduce H-bond donor |

| NA-05 | -SPh | -NH2 | 8.2 | Combine thioether and amine |

Data is illustrative. Based on trends observed in studies like those from ACS Med. Chem. Lett.[11]

From this hypothetical data, a medicinal chemist would infer that a thioether at C6 is preferable to an ether, and an amino group at C5 is superior to a nitro group, likely due to its hydrogen bonding potential. This insight directly informs the design of the next generation of compounds.

Mechanistic Insights: Key Signaling Pathways

Understanding how a compound works at a molecular level is crucial for its development. For nicotinic acid and its derivatives, several pathways are of high interest.

GPR109A Signaling and Lipid Metabolism

Nicotinic acid's primary mechanism for lipid-lowering involves the GPR109A receptor on adipocytes.[1]

Caption: Simplified GPR109A signaling pathway in adipocytes activated by nicotinic acid.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi).[1] This reduces intracellular cAMP levels, which in turn decreases the activity of Protein Kinase A (PKA). Since PKA normally activates hormone-sensitive lipase (HSL), this cascade results in decreased lipolysis, reducing the release of free fatty acids from adipose tissue. Fewer FFAs transported to the liver leads to decreased hepatic synthesis of triglycerides and VLDL, and consequently, LDL.[2]

Conclusion and Future Directions

The nicotinic acid scaffold remains a highly valuable starting point for the discovery of novel therapeutics. Modern synthetic strategies, including green chemistry and biocatalysis, are enabling the creation of diverse chemical libraries with greater efficiency and sustainability.[11][12] The key to success lies in an integrated, iterative approach that combines rational design, efficient synthesis, and robust biological screening. The analysis of structure-activity relationships provides the critical feedback loop that drives projects from initial hits to optimized lead compounds.